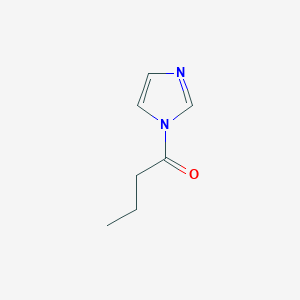

1-Butyrylimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-imidazol-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-7(10)9-5-4-8-6-9/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBJFEASMICLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349173 | |

| Record name | 1-Butyrylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4122-54-7 | |

| Record name | 1-Butyrylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyrylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-Butyrylimidazole – Properties, Synthesis, and Applications in Drug Development

Executive Summary

1-Butyrylimidazole (N-butyrylimidazole) represents a critical class of "azolide" reagents—activated amides that bridge the reactivity gap between stable esters and highly reactive acid chlorides.[1] In drug discovery and proteomics, this compound serves as a chemoselective acylating agent, capable of modifying nucleophiles (amines, alcohols) under mild conditions without the aggressive acidity associated with acyl chlorides. This guide provides a comprehensive technical analysis of 1-butyrylimidazole, detailing its physicochemical profile, mechanistic reactivity, synthesis protocols, and applications in bioconjugation and organic synthesis.

Part 1: Structural Analysis & Physicochemical Profile[2]

Chemical Identity

1-Butyrylimidazole consists of a butyryl chain attached to the N1 nitrogen of an imidazole ring.[1] Unlike standard amides, the lone pair on the N1 nitrogen is partially sequestered into the aromatic sextet of the imidazole ring.[1] This competition for electron density prevents the strong resonance stabilization typical of amides, rendering the carbonyl carbon significantly more electrophilic.[1]

Physicochemical Data Table

| Property | Value | Note |

| IUPAC Name | 1-(1H-imidazol-1-yl)butan-1-one | |

| CAS Number | 4122-54-7 | Verified Registry Number |

| Molecular Formula | C | |

| Molecular Weight | 138.17 g/mol | |

| Physical State | Liquid (Colorless to Light Yellow) | Hygroscopic |

| Density | 1.086 g/mL (at 25°C) | Denser than water |

| Boiling Point | ~247°C (760 mmHg) | Decomposes if distilled without vacuum |

| Solubility | DCM, THF, Acetonitrile, DMF | Hydrolyzes in water |

| Reactivity Class | Active Amide (Azolide) | Moisture Sensitive |

Structural Reactivity: The "Twisted Amide" Effect

The reactivity of 1-butyrylimidazole stems from the "azolide effect."[1] In a standard amide, the N-C=O bond has partial double-bond character due to resonance.[1] In 1-butyrylimidazole:

-

Aromaticity vs. Resonance: The N1 lone pair is part of the imidazole aromatic system (

-

Leaving Group Ability: Upon nucleophilic attack, the imidazole ring is expelled.[1] Imidazole (pKa ~14.[1]5) is a much better leaving group than a standard amide anion (pKa ~30+), but worse than a chloride ion.[1] This places 1-butyrylimidazole in a "Goldilocks" zone: stable enough to handle (with precautions) but reactive enough to acylate hindered nucleophiles.[1]

Part 2: Mechanistic Reactivity[1]

The acylation mechanism follows a nucleophilic addition-elimination pathway.[1] A critical feature of this mechanism is the potential for autocatalysis or acid catalysis , where the basic N3 nitrogen of the imidazole ring accepts a proton, making the leaving group a neutral imidazole molecule rather than an anion.

Reaction Pathway Diagram

The following diagram illustrates the activation and transfer mechanism.[1]

Figure 1: Mechanistic flow of nucleophilic acyl substitution using 1-butyrylimidazole.

Part 3: Synthesis Protocol

While 1-butyrylimidazole can be purchased, in situ preparation is often preferred in drug development workflows to avoid hydrolysis during storage.[1]

Standard Preparation (Schotten-Baumann Type)

Objective: Synthesize 1-butyrylimidazole from butyryl chloride.

Reagents:

-

Imidazole (2.0 eq) or Imidazole (1.0 eq) + Triethylamine (1.1 eq)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve Imidazole (20 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add Butyryl Chloride (10 mmol) dropwise via a syringe or addition funnel over 15 minutes.

-

Observation: A white precipitate (imidazolium chloride) will form immediately if using excess imidazole.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Workup (Isolation):

-

Filter the mixture under nitrogen to remove the imidazolium chloride salt.[1]

-

Concentrate the filtrate under reduced pressure (rotary evaporator).[1]

-

Purification: If high purity is required, vacuum distillation is recommended (BP ~100°C at reduced pressure).[1] For most applications, the crude oil is sufficiently pure (>95%).[1]

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for 1-butyrylimidazole.[1]

Part 4: Applications in Drug Discovery & Proteomics

Chemoselective Acylation

In medicinal chemistry, 1-butyrylimidazole is superior to butyryl chloride when selectivity is required.[1]

-

Scenario: A molecule contains both a primary amine and a secondary alcohol.[1]

-

Outcome: 1-Butyrylimidazole will selectively acylate the amine (forming an amide) while leaving the alcohol untouched under neutral conditions.[1] Acid chlorides would likely acylate both.[1]

Protein Modification (Activity-Based Probes)

N-acylimidazoles are used to probe the active sites of serine hydrolases and proteases.[1]

-

Mechanism: The histidine residue in the enzyme's catalytic triad attacks the 1-butyrylimidazole, transferring the butyryl group to the enzyme (acylation). This mimics the natural enzymatic intermediate, allowing researchers to study enzyme kinetics or inhibit the enzyme irreversibly if the acyl group is designed to be stable.[1]

Cellulose and Carbohydrate Functionalization

Research indicates that 1-butyrylimidazole is effective for the acylation of cellulose in ionic liquids (e.g., LiCl/DMAc).[1] The reaction is entropy-driven and allows for the precise control of the Degree of Substitution (DS), modifying the solubility and thermal properties of the biopolymer [1].

Part 5: Handling, Stability, and Safety

Moisture Sensitivity (Critical)

1-Butyrylimidazole is hygroscopic .[1] Upon contact with atmospheric moisture, it hydrolyzes back to butyric acid and imidazole.[1]

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator.

-

Indicator: A strong smell of "rancid butter" (butyric acid) indicates decomposition.[1]

Safety Profile

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][3]

-

PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood usage are mandatory.[1]

References

-

El Seoud, O. A., et al. (2013).[1] "Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide." Biomacromolecules.

-

Staab, H. A. (1962).[1] "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition. [1]

-

PubChem. (2025).[1][4][3] "1-Butyrylimidazole Compound Summary." National Library of Medicine.[1] [1]

-

ECHEMI. (2024).[1] "1-Butyrylimidazole Physical Properties and Safety."

Sources

1-butyryl-1H-imidazole CAS number and synonyms

Technical Monograph: 1-Butyryl-1H-imidazole

Part 1: Core Directive & Introduction

Executive Summary 1-Butyryl-1H-imidazole (CAS: 4122-54-7) is a specialized acylating agent belonging to the class of azolides.[1] Unlike aggressive acyl chlorides (e.g., butyryl chloride), 1-butyryl-1H-imidazole offers a kinetically controlled reactivity profile, allowing for the selective acylation of nucleophiles (amines, alcohols, thiols) under neutral or mild conditions. In drug development, it serves as a critical intermediate for late-stage functionalization, prodrug synthesis, and peptide coupling, particularly when substrates are acid-sensitive or prone to racemization.

This guide moves beyond basic property listing to provide a mechanistic and operational framework for utilizing 1-butyryl-1H-imidazole in high-fidelity organic synthesis.

Part 2: Chemical Identity & Physical Properties

Critical Distinction: Do not confuse with 1-Butylimidazole (CAS 4316-42-1), which is an alkylated imidazole used in ionic liquids.[1] The butyryl derivative contains a carbonyl group, rendering it an active electrophile.

| Property | Specification |

| CAS Number | 4122-54-7 |

| IUPAC Name | 1-(1H-imidazol-1-yl)butan-1-one |

| Synonyms | N-Butyrylimidazole; 1-Butanoylimidazole; 1-Imidazolylbutan-1-one |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid (hygroscopic) |

| Density | ~1.086 g/mL |

| Boiling Point | ~247°C (at 760 mmHg) |

| Solubility | Soluble in DCM, THF, DMF, Acetonitrile; Hydrolyzes in water |

| Stability | Moisture sensitive; decomposes to butyric acid and imidazole |

Part 3: Mechanistic Principles

The utility of 1-butyryl-1H-imidazole stems from the unique electronic properties of the imidazole ring.[1] Unlike a simple amide, the lone pair on the pyrrole-like nitrogen is part of the aromatic sextet, reducing its ability to donate electron density to the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and the imidazole a significantly better leaving group (pKa of conjugate acid ~7.0) than a standard amine.[1][2]

Mechanism of Action:

-

Activation: The carbonyl carbon is susceptible to nucleophilic attack.[1][3]

-

Tetrahedral Intermediate: The nucleophile adds to the carbonyl.[1]

-

Collapse: The imidazole ring is expelled, driving the reaction forward.

-

Catalysis: The released imidazole can act as a base to deprotonate the nucleophile, autocatalyzing the reaction.

Figure 1: Mechanistic pathway of nucleophilic acyl substitution mediated by 1-butyryl-1H-imidazole.

Part 4: Synthesis & Experimental Protocols

While 1-butyryl-1H-imidazole can be isolated, it is most frequently generated in situ to mitigate hydrolytic instability.[1] The following protocol describes the "One-Pot" activation of butyric acid using 1,1'-Carbonyldiimidazole (CDI), followed by coupling with an amine.

Standard Operating Procedure: In Situ Generation & Amidation

Objective: Synthesis of N-Benzylbutyramide (Model Reaction) Scale: 10 mmol

Reagents:

-

Butyric Acid (10 mmol, 0.88 g)

-

1,1'-Carbonyldiimidazole (CDI) (11 mmol, 1.78 g)

-

Benzylamine (10 mmol, 1.07 g)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous, 20 mL)

Protocol:

-

Activation (Generation of 1-Butyryl-1H-imidazole):

-

Charge a flame-dried 50 mL round-bottom flask with CDI (1.78 g) and a magnetic stir bar.

-

Flush with Nitrogen (N₂) or Argon.[1]

-

Add anhydrous DCM (10 mL).

-

Add Butyric Acid (0.88 g) dropwise over 5 minutes. Caution: CO₂ gas evolution will be vigorous.

-

Checkpoint: Stir at room temperature for 30-60 minutes. The cessation of bubbling indicates the complete formation of 1-butyryl-1H-imidazole.[1]

-

-

Coupling:

-

Add Benzylamine (1.07 g) dissolved in DCM (5 mL) to the reaction mixture in one portion.

-

Stir at room temperature for 2–4 hours.

-

Note: For sterically hindered amines, heating to reflux (40°C for DCM) may be required.

-

-

Work-up:

Self-Validating Logic:

-

CO₂ Evolution: Visible bubbling confirms the activation step is proceeding.[1]

-

HCl Wash: The byproduct (imidazole) is basic; acidic wash ensures its complete removal, purifying the neutral amide product without chromatography in many cases.

Figure 2: Operational workflow for the in situ generation and utilization of 1-butyryl-1H-imidazole.

Part 5: Applications in Drug Development

1. Selective N-Acylation: In molecules containing both hydroxyl and amine groups, 1-butyryl-1H-imidazole exhibits high chemoselectivity for amines, avoiding the need for transient protection of hydroxyl groups.[1]

2. Prodrug Synthesis: Butyrate esters are common prodrug moieties used to increase lipophilicity or mask polar groups.[1] 1-Butyryl-1H-imidazole allows for the esterification of sensitive pharmacophores where acid chlorides would cause degradation.[1]

3. Peptide Functionalization: It is used to "cap" N-termini of peptides or to introduce butyryl groups as hydrophobic tags, enhancing cell permeability of peptide therapeutics.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643404, 1-Butyrylimidazole. Retrieved from [Link]

-

Armstrong, A., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC - NIH.[1] Retrieved from [Link]

-

Organic Chemistry Portal. Peptide Coupling Reagents: Carbonyldiimidazole (CDI). Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of 1-Butyrylimidazole

CAS: 4122-54-7 | Molecular Formula:

Executive Summary

1-Butyrylimidazole (N-butyrylimidazole) acts as a specialized acyl transfer reagent in organic synthesis, often utilized when the reactivity of butyryl chloride is too aggressive or when acid-sensitive substrates require neutral byproducts (imidazole).[2]

The critical operational constraint for this compound is not its saturation limit, but its hydrolytic instability. While 1-Butyrylimidazole is technically miscible with a wide range of organic solvents, its utility is confined to anhydrous, aprotic systems . This guide delineates the solubility profile based on functional stability, ensuring that researchers select solvents that maintain the reagent's integrity during storage and reaction.

Physiochemical Profile & Solubility Mechanism[1][2][3][4]

Unlike simple salts where solubility is defined by lattice energy vs. solvation energy, 1-Butyrylimidazole is a low-melting organic intermediate (Density

-

Polarity: The imidazole ring provides significant polarity, while the butyryl chain adds lipophilic character. This duality allows it to dissolve in both moderately polar solvents (DCM, THF) and aromatic non-polar solvents (Toluene).

-

Solvation Mechanism: In chlorinated solvents like Dichloromethane (DCM), the solvent molecules effectively solvate the polarized carbonyl and imidazole ring without participating in nucleophilic attack, making DCM the "Gold Standard" vector for this reagent.

Physiochemical Data Table

| Property | Value | Operational Implication |

| Physical State | Liquid / Low-melting Solid | Can be pipetted if liquid, but often handled as a solid melt.[1][2] |

| Density | 1.086 g/mL (25°C) | Dense organic layer; sinks in water (during biphasic quench).[1][2] |

| LogP | ~1.32 | Moderate lipophilicity; extractable into organic phase.[1][2] |

| Reactivity | High (Acyl Donor) | Moisture Sensitive. Hydrolyzes to Butyric acid + Imidazole.[1][2] |

Solvent Compatibility Matrix

The following matrix categorizes solvents based on Chemical Compatibility rather than just solubility.

| Solvent Class | Representative Solvents | Compatibility | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice. High solubility, inert, easy removal.[1][2] |

| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Good | Must be anhydrous (distilled over Na/Benzophenone or dried).[1] |

| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | Good | Useful for polar substrates.[1] Warning: DMF/DMSO are hard to remove.[2] |

| Aromatic | Toluene, Benzene | Moderate | Good for high-temp reactions.[1][2] Solubility is lower than in DCM.[2] |

| Alkanes | Hexanes, Pentane | Poor | Low solubility.[1][2] Often used to precipitate the compound.[2] |

| Protic | Water, Methanol, Ethanol | PROHIBITED | Rapid Decomposition. Reacts to form esters (alcoholysis) or acids (hydrolysis).[1] |

Mechanistic Reactivity & Stability

Understanding the degradation pathway is essential for solvent choice.[2] In the presence of protic solvents (Nucleophile H-Nu), 1-Butyrylimidazole undergoes nucleophilic acyl substitution.[2]

Diagram 1: Solvent Selection & Reactivity Logic

This decision tree guides the researcher through selecting the correct solvent system based on the intended application.

Figure 1: Decision logic for solvent selection.[2] Red pathways indicate chemical incompatibility.[1][2]

Experimental Protocol: Preparation of Anhydrous Stock Solution

Objective: Prepare a 1.0 M solution of 1-Butyrylimidazole in DCM for immediate use in acylation reactions.

Reagents & Equipment[1][2][5]

-

1-Butyrylimidazole (Pure, >98%)

-

Dichloromethane (Anhydrous, <50 ppm

) -

Argon or Nitrogen balloon/line

-

Oven-dried volumetric flask (25 mL) with septum

Step-by-Step Methodology

-

Inert Environment: Purge the volumetric flask with Argon for 5 minutes.

-

Weighing: Rapidly weigh 3.45 g (25 mmol) of 1-Butyrylimidazole.

-

Note: If the compound is liquid, use a gas-tight syringe based on density (approx 3.18 mL), but weighing by mass is more precise for stoichiometry.

-

-

Solvation: Add approx. 15 mL of anhydrous DCM to the flask. Swirl gently. The compound should dissolve instantly (exothermic solvation is negligible).[2]

-

Volume Adjustment: Dilute to the mark with DCM.

-

Storage: Seal with Parafilm/Septum. Store at 4°C. Use within 24 hours.

-

Self-Validating Check: If the solution turns cloudy or precipitates a white solid, moisture has entered, causing hydrolysis (formation of imidazole crystals or butyric acid haze). Discard.

-

Diagram 2: Hydrolysis Degradation Pathway

Visualizing why moisture exclusion is critical.[2]

Figure 2: The hydrolysis pathway.[2] The presence of water irreversibly degrades the reagent into non-reactive byproducts.

Troubleshooting & FAQs

Q: Can I use DMF as a solvent? A: Yes, 1-Butyrylimidazole is highly soluble in DMF.[2] However, DMF is hygroscopic.[2] You must use "Dry" or "Anhydrous" grade DMF (stored over molecular sieves).[2] Wet DMF will consume your reagent before the reaction starts.[2]

Q: My solution turned cloudy after 2 hours. Why? A: This indicates moisture ingress.[2] The cloudiness is likely protonated imidazole (imidazolium butyrate salt) forming due to hydrolysis.[2] Ensure all glassware is oven-dried and solvents are anhydrous.[2]

Q: How do I remove the solvent after reaction? A:

-

DCM/THF: Rotary evaporation at 40°C (mild vacuum).

-

Toluene: Rotary evaporation requires higher bath temp (50-60°C).[2]

-

DMF: Requires high vacuum or aqueous workup (risk of hydrolysis during workup).[2]

References

-

Jencks, W. P., & Carriuolo, J. (1960). Reactivity of N-acylimidazoles. Journal of the American Chemical Society.[2] (Contextual citation for N-acyl reactivity).

-

Organic Chemistry Portal. (2024).[2] Acylation Reagents and Solvents. Retrieved from [Link]

Sources

- 1. Properties of Solvents Used in Organic Chemistry [murov.info]

- 2. 1-Butyrylimidazole | C7H10N2O | CID 643404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis, characterization and application of 1-butyl-3 methylimidazolium chloride as green material for extractive desulfurization of liquid fuel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mmbio.byu.edu [mmbio.byu.edu]

spectroscopic data of 1-Butyrylimidazole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Butyrylimidazole

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 1-Butyrylimidazole (C₇H₁₀N₂O), a key reagent and building block in synthetic chemistry. For researchers and professionals in drug development, accurate structural elucidation is paramount. This document moves beyond mere data presentation, offering a field-proven perspective on the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach is rooted in explaining the causal relationships behind the observed spectral features, ensuring a self-validating and trustworthy structural confirmation.

Molecular Identity:

-

Chemical Name: 1-(1H-imidazol-1-yl)butan-1-one[1]

-

Molecular Formula: C₇H₁₀N₂O[2]

-

CAS Number: 4122-54-7[1]

Caption: Molecular structure of 1-Butyrylimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[4] For 1-Butyrylimidazole, both ¹H and ¹³C NMR are essential for an unambiguous assignment of the structure.

¹H NMR Spectroscopy: Elucidating Proton Environments

Proton NMR reveals the number of distinct proton environments and their neighboring relationships through chemical shift, integration, and signal splitting (multiplicity).

-

Sample Preparation: Dissolve ~5-10 mg of 1-Butyrylimidazole in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is common for non-polar to moderately polar organic molecules.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference, setting the 0 ppm mark.[4][5]

-

Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz). Acquire the spectrum at room temperature using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width covering the expected range of proton signals (typically 0-12 ppm).[6]

-

Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-2 | ~8.15 | s (singlet) | - | 1H | Imidazole CH |

| H-5 | ~7.45 | s (singlet) | - | 1H | Imidazole CH |

| H-4 | ~7.10 | s (singlet) | - | 1H | Imidazole CH |

| a | ~2.95 | t (triplet) | ~7.4 | 2H | -CO-CH₂ -CH₂-CH₃ |

| b | ~1.80 | sextet | ~7.4 | 2H | -CO-CH₂-CH₂ -CH₃ |

| c | ~1.00 | t (triplet) | ~7.4 | 3H | -CO-CH₂-CH₂-CH₃ |

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is synthesized from typical values for N-acylimidazoles and alkyl chains.

The ¹H NMR spectrum provides a clear fingerprint of the molecule.

-

Imidazole Protons (H-2, H-4, H-5): The three protons on the imidazole ring appear as distinct singlets in the downfield region (7.10-8.15 ppm). Their downfield shift is a direct result of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atoms. The H-2 proton, positioned between two electronegative nitrogen atoms, is the most deshielded and appears furthest downfield.

-

Methylene Protons 'a' (-COCH₂-): The signal at ~2.95 ppm corresponds to the two protons adjacent to the carbonyl group. The strong electron-withdrawing character of the carbonyl (C=O) group deshields these protons significantly, shifting them downfield relative to a standard alkane methylene group.[5] The signal is a triplet because these protons are adjacent to the 'b' methylene group, which has two protons (n=2), resulting in splitting according to the n+1 rule (2+1=3 peaks).[5]

-

Methylene Protons 'b' (-CH₂-): Appearing at ~1.80 ppm, these protons are further from the carbonyl group and thus experience less deshielding. This signal is split into a sextet by its five neighboring protons (two on carbon 'a' and three on carbon 'c'; n=5, n+1=6).

-

Methyl Protons 'c' (-CH₃): The terminal methyl group protons are the most shielded, appearing furthest upfield at ~1.00 ppm, typical for alkyl chains.[5] The signal is a triplet because it is coupled to the two adjacent 'b' protons (n=2, n+1=3).

The integration values (1:1:1:2:2:3) perfectly match the number of protons in each unique chemical environment, confirming the structure.

Caption: ¹H NMR coupling relationships in 1-Butyrylimidazole.

¹³C NMR Spectroscopy: Confirming the Carbon Framework

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a chemically distinct carbon atom.[7]

The sample preparation is identical to that for ¹H NMR. The acquisition uses a carbon-observe pulse program with broadband proton decoupling on a high-field spectrometer. A greater number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

| Signal Label | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~172.0 | C =O (Carbonyl) |

| 2 | ~137.0 | Imidazole C -2 |

| 3 | ~130.0 | Imidazole C -5 |

| 4 | ~117.0 | Imidazole C -4 |

| 5 | ~38.0 | -CO-C H₂-CH₂-CH₃ |

| 6 | ~18.0 | -CO-CH₂-C H₂-CH₃ |

| 7 | ~13.5 | -CO-CH₂-CH₂-C H₃ |

Note: Data is synthesized based on PubChem spectral information and typical values for related structures.[3][8]

-

Carbonyl Carbon (C-1): The carbonyl carbon is the most deshielded, appearing furthest downfield around 172.0 ppm. This is a highly characteristic shift for an amide or ester carbonyl group.[8] Its significant downfield position is due to the double bond to the highly electronegative oxygen atom.

-

Imidazole Carbons (C-2, C-4, C-5): These aromatic carbons resonate between 117.0 and 137.0 ppm, a typical range for aromatic and heteroaromatic systems.[8] The specific shifts are influenced by the positions of the nitrogen atoms.

-

Alkyl Carbons (C-5, C-6, C-7): The carbons of the butyryl chain appear in the upfield region (13.5-38.0 ppm), characteristic of sp³-hybridized carbons.[8] The carbon adjacent to the carbonyl (C-5) is the most deshielded of the three due to the electron-withdrawing effect of the C=O group. The terminal methyl carbon (C-7) is the most shielded and appears furthest upfield.

The observation of seven distinct signals perfectly matches the seven carbon atoms in the molecule, providing a self-validating confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).[9]

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of 1-Butyrylimidazole directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3120 | Medium | C-H Stretch | Imidazole (=C-H) |

| ~2960, ~2870 | Medium-Strong | C-H Stretch | Butyryl chain (-CH₃, -CH₂) |

| ~1715 | Strong, Sharp | C=O Stretch | Amide (Acyl-imidazole) |

| ~1500-1600 | Medium | C=N, C=C Stretch | Imidazole Ring |

| ~1460 | Medium | C-H Bend | Butyryl chain (-CH₂) |

Note: Based on data from PubChem and general IR correlation tables.[3]

-

The Carbonyl (C=O) Stretch: The most prominent and diagnostic peak in the spectrum is the strong, sharp absorption around 1715 cm⁻¹. This peak is characteristic of a carbonyl stretch.[10][11] Its high intensity is due to the large change in dipole moment during the C=O bond vibration. Its position is indicative of an amide-like functional group, specifically an N-acylimidazole, which is less conjugated than a typical amide, leading to a slightly higher frequency.

-

C-H Stretching Region: Two distinct types of C-H stretching vibrations are observed. The peaks just below 3000 cm⁻¹ (~2960, 2870 cm⁻¹) are characteristic of the sp³-hybridized C-H bonds in the alkyl (butyryl) chain.[12] The weaker peak just above 3000 cm⁻¹ (~3120 cm⁻¹) is indicative of sp²-hybridized C-H bonds, confirming the presence of the aromatic imidazole ring.[13] This distinction is a powerful diagnostic tool.

-

Imidazole Ring Vibrations: The absorptions in the 1500-1600 cm⁻¹ region are attributed to the stretching vibrations of the C=N and C=C bonds within the imidazole ring, which is characteristic of many aromatic and heteroaromatic systems.[14]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. In electron ionization (EI) MS, a molecule is ionized by a high-energy electron beam, forming an energetically unstable molecular ion (M⁺) that subsequently breaks down into smaller, charged fragments.[15]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of 70 eV electrons, causing the ejection of an electron from the molecule to form the molecular ion (M⁺).

-

Fragmentation: The excess energy in the molecular ion causes it to fragment into various smaller cations and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 138 | [C₇H₁₀N₂O]⁺ | C₇H₁₀N₂O | Molecular Ion (M⁺) |

| 71 | [CH₃CH₂CH₂CO]⁺ | C₄H₇O | Butyryl cation (α-cleavage) |

| 68 | [C₃H₄N₂]⁺ | C₃H₄N₂ | Imidazole cation |

| 43 | [CH₃CH₂CH₂]⁺ | C₃H₇ | Propyl cation |

The fragmentation of 1-Butyrylimidazole can be logically predicted based on the stability of the resulting ions and radicals.

-

Molecular Ion (m/z 138): The peak at m/z 138 corresponds to the intact molecular ion, confirming the molecular weight of the compound.[3]

-

Alpha-Cleavage: The most favorable fragmentation pathway for N-acyl compounds is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[16] This can occur in two ways:

-

Cleavage of the C-N bond to generate the butyryl cation ([C₄H₇O]⁺) at m/z 71 . This is often a very intense peak.

-

Cleavage of the C-C bond of the butyryl group to lose a propyl radical (•C₃H₇), also resulting in a fragment at m/z 71 if the charge remains on the carbonyl portion.

-

-

Formation of Imidazole Cation (m/z 68): Cleavage of the C-N bond with charge retention on the imidazole ring would produce an ion at m/z 68.

-

Alkyl Fragmentation (m/z 43): The appearance of a peak at m/z 43 is characteristic of a propyl cation, arising from the fragmentation of the butyryl chain.

Caption: Key fragmentation pathways of 1-Butyrylimidazole in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of 1-Butyrylimidazole is a prime example of the synergistic power of modern spectroscopic techniques.

-

Mass Spectrometry establishes the correct molecular weight (138 g/mol ) and suggests the presence of butyryl and imidazole moieties through its fragmentation pattern.

-

IR Spectroscopy confirms the key functional groups: an amide-like carbonyl, an aromatic ring, and an alkyl chain.

-

¹³C NMR verifies the presence of seven unique carbon atoms, including a carbonyl, three aromatic carbons, and three distinct alkyl carbons.

-

¹H NMR provides the final, definitive proof by mapping the precise connectivity of the entire molecule. The chemical shifts, integration, and coupling patterns align perfectly with the proposed structure, leaving no ambiguity.

Each technique provides a piece of the puzzle, and together they form a robust, self-validating dataset that confirms the identity and purity of 1-Butyrylimidazole with a high degree of confidence. This comprehensive analytical approach is indispensable for ensuring the quality and reliability of chemical entities in research and development.

References

-

PubChem (National Center for Biotechnology Information). 1-Butyrylimidazole. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. Med chem 5: 340-344. Available at: [Link]

-

Dutcher, D. D., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 98, 264-272. Available at: [Link]

-

JEOL Ltd. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

-

Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

-

Dahl, B. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Ashen-Garry, D. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

-

Chemguide. Interpreting C-13 NMR spectra. Available at: [Link]

-

University of Wisconsin. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - 1-butyrylimidazole (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. 1-Butyrylimidazole | C7H10N2O | CID 643404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. azooptics.com [azooptics.com]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. rsc.org [rsc.org]

- 7. compoundchem.com [compoundchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

Navigating the Chemistry of 1-Butyrylimidazole: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Butyrylimidazole is a reactive acylating agent with growing importance in organic synthesis and pharmaceutical development. Its utility, however, is matched by a distinct hazard profile that necessitates a thorough understanding of its properties to ensure safe handling and application. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 1-Butyrylimidazole. Synthesizing data from established safety data sheets, toxicological studies of related compounds, and general principles of laboratory safety, this whitepaper aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to mitigate risks. We will delve into the chemical's hazard profile, engineering controls, personal protective equipment, and best practices for storage, spill management, and disposal, all grounded in the principles of scientific integrity and proactive risk management.

Understanding the Hazard Profile of 1-Butyrylimidazole

1-Butyrylimidazole is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its irritant properties.[1][2] The primary hazards are associated with its effects on the skin, eyes, and respiratory system.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

The causality behind these classifications lies in the chemical's reactivity. As an N-acylimidazole, the molecule is an active acylating agent.[3][4] This reactivity means it can readily react with nucleophilic functional groups present in biological tissues, such as amines and thiols on proteins, leading to irritation and potential cellular damage upon contact.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol for handling 1-Butyrylimidazole relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 1-Butyrylimidazole is a properly functioning certified laboratory chemical fume hood.[5] This is critical to prevent the inhalation of any vapors or aerosols that may be generated, especially when handling larger quantities or when the substance is heated. Local exhaust ventilation should be used for smaller-scale operations outside of a fume hood. An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance, in any area where 1-Butyrylimidazole is handled.[5]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following PPE is mandatory when handling 1-Butyrylimidazole:

-

Eye and Face Protection: Chemical safety goggles are required at a minimum.[6] A face shield should be worn in situations where there is a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[6]

-

Lab Coat: A fully buttoned lab coat serves to protect the skin and personal clothing from accidental splashes.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Experimental Workflow: Safe Handling of 1-Butyrylimidazole

Caption: A logical workflow for the safe handling of 1-Butyrylimidazole.

Chemical Reactivity and Incompatibility: Understanding the Chemistry for Safer Practices

N-acylimidazoles are known for their moderate reactivity, which makes them useful in synthesis but also necessitates careful consideration of their storage and handling conditions.[4][7]

Hydrolytic Instability

1-Butyrylimidazole is susceptible to hydrolysis, a reaction that is accelerated in the presence of both acids and bases.[7][8] The amide bond in the N-acylimidazole is more labile than in typical amides, making it more reactive towards nucleophilic attack by water.[3] This reactivity is particularly pronounced under basic conditions.[7] Therefore, contact with strong acids, strong bases, and moisture should be avoided to maintain the integrity of the compound.

Incompatible Materials

To prevent potentially hazardous reactions, 1-Butyrylimidazole should be stored and handled away from the following:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[5]

-

Strong Acids and Bases: As mentioned, these can catalyze hydrolysis and other decomposition reactions.[5]

-

Water/Moisture: Promotes hydrolysis, leading to the degradation of the compound.

Toxicology Profile: Insights from Related Compounds

| Exposure Route | Potential Effects (based on related compounds) |

| Dermal | Causes skin irritation.[1] Prolonged or repeated contact may lead to dermatitis. Related imidazole compounds have shown dermal toxicity.[9] |

| Ocular | Causes serious eye irritation.[1] Direct contact can cause redness, pain, and potential damage to the cornea. |

| Inhalation | May cause respiratory tract irritation.[1] Inhalation of vapors or aerosols may lead to coughing, shortness of breath, and irritation of the nose and throat. Studies on N-Butylimidazole suggest that it may be fatal if inhaled.[10] |

| Ingestion | Harmful if swallowed. Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[10] |

Due to the lack of specific long-term toxicity data, it is prudent to handle 1-Butyrylimidazole with the assumption that it may have chronic health effects with repeated exposure.

Protocols for Safe Storage, Spill Management, and Disposal

Storage

1-Butyrylimidazole should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be kept separate from incompatible materials as listed in Section 3.2.

Spill Management

In the event of a spill, the following protocol should be followed:

Minor Spill (Contained within a fume hood):

-

Alert personnel in the immediate area.

-

Ensure appropriate PPE is worn, including respiratory protection if necessary.

-

Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

-

Place all contaminated materials , including cleaning supplies and PPE, into the hazardous waste container.

Major Spill (Outside of a fume hood or a large volume):

-

Evacuate the area immediately.

-

Alert others and activate the emergency alarm.

-

Contact the institution's emergency response team or local fire department.

-

Do not attempt to clean up the spill yourself.

Spill Response Decision Tree

Sources

- 1. 1-Butyrylimidazole | C7H10N2O | CID 643404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. iolitec.de [iolitec.de]

- 7. researchgate.net [researchgate.net]

- 8. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. fishersci.com [fishersci.com]

Technical Monograph: 1-Butyrylimidazole in Chemoselective Synthesis

Executive Summary

1-Butyrylimidazole is a specialized

This guide details the mechanistic advantages of 1-Butyrylimidazole, specifically its utility in synthesizing ketones via Grignard reagents (Weinreb-like behavior) and its application in the controlled modification of biopolymers like cellulose.

Molecular Architecture & Preparation

The "Azolide" Effect

The utility of 1-Butyrylimidazole stems from the unique electronic properties of the

Preparation Protocols

Researchers typically generate 1-Butyrylimidazole in situ to maximize activity, though it can be isolated.

Method A: The CDI Route (Recommended for Acid-Sensitive Substrates) This method avoids the generation of HCl entirely.

-

Reagents: Butyric acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).

-

Solvent: Anhydrous THF or Dichloromethane (DCM).

-

Protocol: Add CDI to a solution of butyric acid at 0°C. Stir for 1 hour at room temperature. Evolution of CO₂ confirms the formation of 1-Butyrylimidazole.

-

Status: The resulting solution is used directly.

Method B: The Acid Chloride Route

-

Reagents: Butyryl chloride (1.0 eq), Imidazole (2.0 eq).

-

Mechanism: The first equivalent of imidazole forms the product; the second acts as a base to scavenge HCl, precipitating as imidazolium chloride.

-

Filtration: Filter off the solid imidazolium salt to obtain a clean solution of 1-Butyrylimidazole.

Caption: Dual pathways for generating 1-Butyrylimidazole. Method A (CDI) is preferred for acid-sensitive workflows.

Core Application: Chemoselective Acylation[1]

Amidation and Esterification

1-Butyrylimidazole is highly selective. It discriminates between primary and secondary amines and can acylate alcohols without touching phenols under controlled conditions.

Protocol: Selective Butyrylation of a Primary Amine

-

Preparation: Generate 1-Butyrylimidazole (1.1 eq) in THF (0.5 M) using Method A.

-

Addition: Add the target amine (1.0 eq) slowly at room temperature.

-

Reaction Time: 1–4 hours.

-

Workup: Dilute with EtOAc, wash with water (removes imidazole), dry, and concentrate.

-

Why this works: The reaction is driven by the formation of the stable amide bond and the release of neutral imidazole. No exogenous base is required if the imidazole released acts as a buffer.

Case Study: Biopolymer Modification (Cellulose)

A critical application of acylimidazoles is in the modification of cellulose.[1] Standard acid chlorides degrade the cellulose polymer chain due to HCl generation. 1-Butyrylimidazole allows for the introduction of hydrophobic butyryl groups (increasing solubility and plasticity) without chain degradation.

Key Data Point: In a study of cellulose acylation in LiCl/DMAc, 1-Butyrylimidazole showed distinct kinetic advantages over anhydrides, allowing for controlled Degree of Substitution (DS).

| Acylating Agent | Byproduct | Cellulose Degradation | Reaction Rate |

| Butyryl Chloride | HCl (Gas/Acid) | High | Fast (Uncontrolled) |

| Butyric Anhydride | Butyric Acid | Low | Slow |

| 1-Butyrylimidazole | Imidazole (Neutral) | Negligible | Tunable |

Advanced Application: Ketone Synthesis (Grignard Reaction)[3]

One of the most valuable applications of 1-Butyrylimidazole is its ability to react with Grignard reagents to form ketones rather than tertiary alcohols. This mimics the chemistry of Weinreb amides but often with reagents generated in situ.

The Mechanism of Mono-Addition

When a Grignard reagent (R-MgX) attacks an ester or acid chloride, the tetrahedral intermediate collapses immediately, ejecting the leaving group. The resulting ketone is more reactive than the starting material, leading to a second attack and tertiary alcohol formation.

With 1-Butyrylimidazole, the tetrahedral intermediate is stabilized by the chelation of the magnesium to the imidazole nitrogen. This intermediate does not collapse until acidic workup (quenching), preventing the second addition.

Caption: Formation of ketones via a stable chelated intermediate, preventing over-addition of the Grignard reagent.

Experimental Protocol: Synthesis of Butyrophenone

Objective: Synthesis of Butyrophenone from Phenylmagnesium Bromide and 1-Butyrylimidazole.

-

Reagent Prep: Prepare 1-Butyrylimidazole (10 mmol) in anhydrous THF (20 mL) via the CDI method. Cool to -78°C.

-

Grignard Addition: Add Phenylmagnesium bromide (10 mmol, 1.0 eq) dropwise over 15 minutes.

-

Note: Stoichiometry is 1:1. Unlike esters (which require 2+ eq for alcohols), this reaction stops at the ketone stage.

-

-

Warming: Allow the mixture to warm to 0°C over 2 hours. The intermediate is stable.[2]

-

Quench: Pour the reaction mixture into cold 1M HCl. This hydrolyzes the intermediate, ejecting imidazole and forming the ketone.

-

Extraction: Extract with diethyl ether. Wash with brine.

-

Purification: Flash chromatography (Hexanes/EtOAc).

References

-

Mechanistic Found

- Source: Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides).

- Relevance: Defines the "azolide" activ

-

Cellulose Acyl

- Source: El Seoud, O. A., et al. (2012). "Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide.

- Relevance: Validates 1-Butyrylimidazole as the active species in biopolymer modific

-

Grignard Selectivity (General N-Acylimidazole Context)

- Source: Ohta, S., et al. (1986). "Acylation of Grignard Reagents with N-Acylimidazoles." Chemical and Pharmaceutical Bulletin.

- Relevance: Establishes the protocol for ketone synthesis preventing tertiary alcohol form

Sources

Technical Guide: Reactivity and Application of the Acyl-Imidazole Group

Executive Summary

The N-acylimidazole moiety represents a "Goldilocks" zone in acyl transfer reagents: it is significantly more reactive than esters or amides but avoids the uncontrollable, moisture-sensitive volatility of acid chlorides. For the drug development scientist, this functional group offers a unique balance of tunable reactivity and operational simplicity .

This guide dissects the electronic underpinnings of the acyl-imidazole group, provides a self-validating protocol for its generation via 1,1'-Carbonyldiimidazole (CDI), and establishes its hierarchy within the acylating agent spectrum.

Mechanistic Architecture

The utility of the acyl-imidazole group stems from its unique electronic structure, often described as a "pull-push" system. Unlike standard amides where resonance stabilization (

The Electronic "Pull"

The lone pair on the proximal nitrogen (

The Leaving Group "Push"

Upon nucleophilic attack, the leaving group is the imidazolide anion (or neutral imidazole if protonated).

-

of Leaving Group: The conjugate acid of imidazole has a

-

Comparison: Compare this to an alkoxide leaving group (from an ester) with a conjugate acid

of ~16. -

Implication: Imidazole is a significantly better leaving group than an alcohol, facilitating rapid acyl transfer.

Autocatalysis

A critical, often overlooked feature is the distal nitrogen (

Visualization: Activation and Substitution Pathway

Figure 1: The activation pathway showing the conversion of a carboxylic acid to the active acyl-imidazole species, followed by nucleophilic displacement.[1][2]

Reactivity Profile and Kinetics[3][4][5]

To effectively deploy acyl-imidazoles, one must understand their position in the reactivity hierarchy. They are "activated amides" that behave more like anhydrides.

Comparative Hydrolysis Rates

The following table illustrates the relative reactivity of acylating agents, normalized to the hydrolysis rate of N-acetylimidazole.

| Acylating Agent | Leaving Group | Relative Reactivity ( | Stability Profile | |

| Acetyl Chloride | -7 | Extremely Moisture Sensitive | ||

| Acetic Anhydride | 4.76 | ~ 1 - 10 | Moisture Sensitive | |

| N-Acetylimidazole | Imidazole | 6.95 | 1 (Reference) | Hydrolyzes slowly in air |

| p-Nitrophenyl Ester | 7.15 | ~ 0.1 | Stable Solid | |

| Methyl Acetate | 15.5 | Stable | ||

| Acetamide | 38 | Very Stable |

Note: Reactivity is solvent-dependent. In non-polar solvents (DCM, THF), acyl-imidazoles are stable for hours to days if kept dry.

Experimental Protocol: CDI-Mediated Coupling

This protocol is designed for the "One-Pot" synthesis of amides from carboxylic acids and amines. It avoids the isolation of the acyl-imidazole intermediate, which is sensitive to hydrolysis.

Reagents[1][2][3][6]

-

Carboxylic Acid (1.0 equiv) : Dry, free of water.

-

CDI (1.1 - 1.2 equiv) : High quality (white, free-flowing crystals). Yellowing indicates decomposition.

-

Solvent : Anhydrous THF (preferred) or DMF. DCM can be used but reaction rates are slower.

-

Nucleophile : Primary or secondary amine (1.0 - 1.2 equiv).

Step-by-Step Methodology

-

Activation Phase (The "Fizz" Test):

-

Dissolve the carboxylic acid in anhydrous THF (0.2 - 0.5 M concentration) under an inert atmosphere (

or -

Add CDI in a single portion.

-

Observation: Immediate evolution of

gas bubbles. -

Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. Do not proceed until gas evolution has completely ceased. This ensures full conversion to the acyl-imidazole.

-

-

Coupling Phase:

-

Workup (The Solubility Advantage):

-

The major byproduct is imidazole. Unlike urea byproducts from DCC couplings (which are insoluble and clog filters), imidazole is highly water-soluble.

-

Dilute reaction with EtOAc or DCM.

-

Wash sequentially with:

-

10% Citric Acid or 1M HCl (removes imidazole and unreacted amine).

-

Saturated

(removes unreacted acid). -

Brine.

-

-

Dry over

and concentrate.

-

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Activation.

-

Cause: Old CDI. CDI hydrolyzes to imidazole and

upon exposure to moisture. -

Fix: Recrystallize CDI or use a fresh bottle. Ensure the "Fizz" is vigorous.

-

-

Issue: Racemization (for chiral amino acids).

-

Cause: Over-activation or high temperatures.

-

Fix: Keep temperature at 0°C during CDI addition. Use exactly 1.05 equiv of CDI to minimize excess base.

-

Applications in Drug Development[3]

Beyond simple amide bonds, the acyl-imidazole group enables specific transformations difficult to achieve with other reagents.

Heterocycle Synthesis

Acyl-imidazoles are precursors to 1,2,4-triazoles and oxadiazoles . Reacting an acyl-imidazole with a hydrazine followed by thermal cyclization is a standard route for creating these privileged scaffolds in medicinal chemistry.

Esterification of Tertiary Alcohols

Standard esterification (EDC/NHS) often fails with sterically hindered tertiary alcohols.

-

Method: Generate the acyl-imidazole, then add the alcohol and a catalytic amount of DBU or NaH. The compact nature of the acyl-imidazole allows it to approach hindered nucleophiles more effectively than bulky active esters.

Logic of Application Selection

Figure 2: Decision matrix assisting researchers in choosing CDI/Acyl-imidazole methodology over standard coupling agents.

References

-

Staab, H. A. (1962).[4][5] Syntheses Using Heterocyclic Amides (Azolides).[4][5][6] Angewandte Chemie International Edition, 1(7), 351–367.[5]

-

Armstrong, A. (2001). N,N'-Carbonyldiimidazole.[3][4] Encyclopedia of Reagents for Organic Synthesis.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 82(7), 1778–1786.

Sources

- 1. bachem.com [bachem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. New Methods of Preparative Organic Chmistry IV. Syntheses Using Heterocyclic Amides (Azolides) | CiNii Research [cir.nii.ac.jp]

- 6. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of N-Acylimidazoles: A Technical Guide

Executive Summary

N-acylimidazoles represent a critical class of "activated amides" in organic synthesis and medicinal chemistry. Unlike acid chlorides, which are often too reactive and moisture-sensitive for delicate biological applications, N-acylimidazoles occupy a "Goldilocks" zone of reactivity: stable enough to be isolated or used in situ, yet sufficiently electrophilic to acylate amines, alcohols, and thiols under mild conditions.

This guide details the mechanistic underpinnings of N-acylimidazole reactivity, specifically focusing on their unique electronic structure ("twisted amide" character), the kinetics of nucleophilic acyl substitution, and their practical application in drug development workflows such as peptide coupling and protein bioconjugation.

Fundamental Chemistry & Electronic Structure

To understand the reactivity of N-acylimidazoles, one must look beyond the standard amide resonance model.

The "Twisted Amide" Phenomenon

In a typical amide, the nitrogen lone pair donates electron density into the carbonyl

In N-acylimidazoles, two factors disrupt this resonance:

-

Aromaticity Competition: The nitrogen lone pair is part of the imidazole ring's aromatic system. Delocalizing it into the exocyclic carbonyl would disrupt the aromaticity of the imidazole ring.

-

Steric Torsion: Substituents on the imidazole ring (and the ring structure itself) often force the carbonyl group to rotate out of planarity with the imidazole ring.

Mechanistic Implication: This "twist" decouples the nitrogen lone pair from the carbonyl, effectively raising the energy of the ground state and lowering the activation energy for nucleophilic attack. The

Mechanism of Action

The reaction proceeds via a classic Nucleophilic Acyl Substitution pathway, often initiated by the activation of a carboxylic acid using 1,1'-Carbonyldiimidazole (CDI).

Phase I: Activation (Formation)

The carboxylic acid attacks the highly electrophilic carbonyl of CDI. This forms a transient mixed anhydride, which collapses to release CO

Phase II: Acylation (Substitution)

The N-acylimidazole undergoes aminolysis or alcoholysis. The reaction is often autocatalytic or catalyzed by the released imidazole, which acts as a base to deprotonate the incoming nucleophile.

Visualization of the Pathway

The following diagram illustrates the complete reaction coordinate from acid activation to final product formation.

Figure 1: Step-wise mechanism of CDI-mediated activation and subsequent nucleophilic acyl substitution.[1]

Experimental Protocols

Standard Operating Procedure: One-Pot Amidation

This protocol describes the conversion of a carboxylic acid to an amide using CDI. This method is preferred in drug discovery for its "atom economy" and lack of acidic byproducts (unlike SOCl

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 equiv)

-

Amine Nucleophile (1.0 - 1.5 equiv)

-

Solvent: Anhydrous THF, DCM, or DMF.

Protocol Steps:

-

Activation:

-

Dissolve the carboxylic acid in anhydrous solvent (0.1 – 0.5 M) under an inert atmosphere (

or Ar). -

Add CDI in a single portion.

-

Observation: Evolution of CO

gas (bubbling) indicates reaction progress.[2] -

Stir at Room Temperature (RT) for 30–60 minutes. Ensure gas evolution ceases.

-

-

Coupling:

-

Add the amine nucleophile directly to the reaction mixture.

-

Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of a base (TEA or DIPEA) to liberate the free amine.

-

Stir at RT for 2–12 hours. Monitor via LC-MS or TLC.

-

-

Workup:

-

Dilute with EtOAc or DCM.

-

Wash with 1M HCl (to remove imidazole and unreacted amine) and saturated NaHCO

. -

Dry over MgSO

, filter, and concentrate.

-

Data: Reactivity Comparison

The following table summarizes the relative reactivity of N-acylimidazoles compared to other common acylating agents used in medicinal chemistry.

| Acylating Agent | Leaving Group (pKa of conjugate acid) | Reactivity | Moisture Stability | Selectivity |

| Acid Chloride | Cl⁻ (-7) | Very High | Very Low | Low |

| N-Acylimidazole | Imidazole (6.95) | High/Moderate | Moderate | High |

| Active Ester (NHS) | N-Hydroxysuccinimide (6.0) | Moderate | High | High |

| Alkyl Ester | Alkoxide (16) | Low | Very High | Very High |

Applications in Drug Development[3][4][5][6]

Peptide Coupling without Racemization

A critical advantage of N-acylimidazoles in peptide chemistry is the reduced risk of racemization compared to acid chlorides. The intermediate does not readily form the oxazolone species (azlactone) that leads to loss of chiral integrity at the

-

Application: Synthesis of expensive chiral API intermediates.

Prodrug Design

N-acylimidazoles are used to synthesize prodrugs where controlled hydrolysis is required. By tuning the substituents on the imidazole ring (e.g., using 2-methylimidazole vs. imidazole), researchers can modulate the hydrolysis rate (

Protein Bioconjugation

Due to their moderate reactivity, N-acylimidazoles can selectively acylate lysine residues on protein surfaces without denaturing the protein, a technique vital for Antibody-Drug Conjugates (ADCs).

Troubleshooting & Optimization

Issue: Incomplete Activation

-

Cause: Old or wet CDI (CDI hydrolyzes to imidazole and CO

in air). -

Solution: Use fresh CDI. Verify activity by checking for vigorous CO

evolution upon addition to the acid.[2]

Issue: Slow Reaction with Sterically Hindered Amines

-

Optimization: Heat the reaction to 60°C or add a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or HOAt to facilitate the proton transfer and stabilization of the transition state.

Issue: "Gel" Formation

-

Cause: High concentration of the imidazole byproduct in non-polar solvents.

-

Solution: Dilute the reaction mixture or switch to a more polar solvent like DMF.

References

-

Staab, H. A. (1962).[3] "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition. Link

-

Armstrong, A. (2001). "N,N'-Carbonyldiimidazole."[3] Encyclopedia of Reagents for Organic Synthesis. Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

-

Gogoi, P., et al. (2018). "Acyl Imidazoles: A Versatile Building Block in Organic Synthesis." Current Organic Chemistry. Link

-

Glotzbach, B., et al. (2020). "Structure and Reactivity of Highly Twisted N-Acyl Imidazoles." The Journal of Organic Chemistry. Link

Sources

1-Butyrylimidazole: An In-Depth Technical Guide for Pharmaceutical Intermediate Chemistry

Foreword: The Strategic Importance of Acylating Agents in Modern Pharmaceutical Development

In the intricate landscape of pharmaceutical synthesis, the ability to selectively and efficiently introduce functional groups is paramount. Acylation, the addition of an acyl group (R-C=O) to a molecule, represents a fundamental transformation in the construction of complex active pharmaceutical ingredients (APIs). The choice of the acylating agent is a critical decision point in process development, directly influencing reaction kinetics, yield, and purity. Among the diverse arsenal of reagents available to the medicinal and process chemist, N-acylimidazoles have carved out a significant niche. These compounds, including the subject of this guide, 1-butyrylimidazole, offer a compelling balance of reactivity and selectivity, making them invaluable intermediates in multi-step syntheses. This guide provides a comprehensive technical overview of 1-butyrylimidazole, from its synthesis and physicochemical properties to its mechanistic underpinnings and practical applications, tailored for researchers, scientists, and drug development professionals.

Section 1: Synthesis and Characterization of 1-Butyrylimidazole

A reliable and well-characterized supply of 1-butyrylimidazole is the foundational prerequisite for its successful application. The most common and scalable synthesis involves the reaction of imidazole with a butyrylating agent, typically butyryl chloride.

Recommended Synthetic Protocol

Objective: To synthesize 1-butyrylimidazole from imidazole and butyryl chloride.

Materials:

-

Imidazole

-

Butyryl chloride

-

Anhydrous Aprotic Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Tertiary Amine Base (e.g., Triethylamine (Et3N))

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Inert Gas (Argon or Nitrogen)

-

Standard Laboratory Glassware (e.g., round-bottom flask, dropping funnel, condenser)

-

Magnetic Stirrer

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. The flask is charged with imidazole (1.0 equivalent) and anhydrous THF. The mixture is stirred to ensure good suspension.

-

Base Addition: Triethylamine (1.1 equivalents) is added to the stirred suspension. The triethylamine acts as a scavenger for the hydrochloric acid that is generated during the reaction, preventing the formation of the unreactive imidazolium hydrochloride salt.

-

Acylating Agent Addition: Butyryl chloride (1.05 equivalents), dissolved in a minimal amount of anhydrous THF, is added dropwise to the reaction mixture via the dropping funnel. The addition is performed at a controlled rate to manage the exothermic nature of the reaction, often with initial cooling in an ice bath.

-

Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the triethylammonium hydrochloride salt is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude 1-butyrylimidazole is redissolved in a solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to remove any residual acidic impurities, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product. For high-purity requirements, vacuum distillation or column chromatography may be employed.

Diagram 1: Synthesis of 1-Butyrylimidazole

Caption: Reaction scheme for the synthesis of 1-butyrylimidazole.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of 1-butyrylimidazole is crucial for its proper handling, characterization, and use in subsequent reactions.

| Property | Value |

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.07 g/cm³[1] |

| Boiling Point | 247.4 °C at 760 mmHg[2] |

| Flash Point | 103.4 °C[1] |

| Refractive Index | 1.534[1] |

| Solubility | Soluble in most common organic solvents |

| Stability | Sensitive to moisture |

Table 1: Physicochemical Properties of 1-Butyrylimidazole

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~8.1-8.3 ppm (s, 1H, N-CH=N)

-

δ ~7.4-7.6 ppm (s, 1H, N-CH=CH)

-

δ ~7.0-7.2 ppm (s, 1H, N-CH=CH)

-

δ ~2.8-3.0 ppm (t, 2H, -CO-CH₂-)

-

δ ~1.7-1.9 ppm (sextet, 2H, -CH₂-CH₂-CH₃)

-

δ ~0.9-1.1 ppm (t, 3H, -CH₂-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~170-175 ppm (C=O)

-

δ ~138-140 ppm (N-C=N)

-

δ ~130-132 ppm (N-C=C)

-

δ ~117-119 ppm (N-C=C)

-

δ ~38-40 ppm (-CO-CH₂)

-

δ ~18-20 ppm (-CH₂-CH₂-CH₃)

-

δ ~13-15 ppm (-CH₂-CH₃)

-

-

IR (neat):

-

~3100-3150 cm⁻¹ (C-H stretch, aromatic)

-

~2850-2970 cm⁻¹ (C-H stretch, aliphatic)

-

~1700-1750 cm⁻¹ (C=O stretch, strong)[3]

-

~1400-1500 cm⁻¹ (C=N and C=C stretch, aromatic)

-

Section 2: The Mechanism of Acylation by 1-Butyrylimidazole

The efficacy of 1-butyrylimidazole as an acylating agent is rooted in the principles of nucleophilic acyl substitution. The imidazole moiety serves as an excellent leaving group, facilitating the transfer of the butyryl group to a wide range of nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electrophilic carbonyl carbon of 1-butyrylimidazole, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the imidazole anion (which is subsequently protonated) to yield the acylated product. The stability of the imidazole leaving group, a consequence of its aromaticity, is a key thermodynamic driving force for the reaction.

Diagram 2: General Mechanism of Acylation

Caption: Generalized mechanism of acylation using 1-butyrylimidazole.

This controlled reactivity profile makes 1-butyrylimidazole particularly useful for the acylation of sensitive substrates where more reactive acylating agents, such as acyl chlorides, might lead to undesired side reactions or decomposition.

Section 3: Application in Pharmaceutical Synthesis: A Hypothetical Case Study

To illustrate the practical utility of 1-butyrylimidazole, we will consider a key step in the synthesis of a hypothetical API, "Geminivir," a novel antiviral agent. The synthesis requires the selective N-acylation of a primary amine in the presence of a secondary hydroxyl group.

Workflow 1: Selective N-Acylation in the Synthesis of a Geminivir Intermediate

Caption: Workflow for the selective N-acylation of a bifunctional molecule.

Rationale for Experimental Choices:

-

Solvent Selection: An aprotic solvent like dichloromethane is chosen to prevent it from competing with the nucleophilic amine. Its ability to dissolve a wide range of organic compounds also makes it a suitable choice.

-

Stoichiometry: A slight excess of 1-butyrylimidazole is employed to drive the reaction to completion.

-

Reaction Temperature: The high reactivity of amines allows this acylation to proceed efficiently at ambient temperature. These mild conditions are crucial for preserving the integrity of the secondary alcohol and other potentially sensitive functional groups in the molecule.

-

Work-up Strategy: The aqueous sodium bicarbonate wash is essential for quenching the reaction and removing the imidazole byproduct, which is basic.

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical intermediate.

-

Handling: 1-Butyrylimidazole is a skin and eye irritant.[4] It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn. Avoid inhalation of vapors.

-

Storage: Due to its moisture sensitivity, 1-butyrylimidazole should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] It should be kept in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion: The Enduring Value of 1-Butyrylimidazole in Drug Discovery and Development

1-Butyrylimidazole serves as a prime example of a well-behaved and versatile pharmaceutical intermediate. Its predictable reactivity, coupled with the mild conditions under which it can be employed, makes it an excellent choice for the acylation of complex and sensitive substrates. A thorough grasp of its synthesis, mechanistic behavior, and handling requirements, as detailed in this guide, empowers chemists to strategically incorporate it into synthetic routes, thereby streamlining the path toward novel therapeutic agents.

References

-

Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English, 1(7), 351-367. [Link]

-

Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53-60. [Link]

-

PubChem. (n.d.). 1-Butyrylimidazole. Retrieved from [Link]

-

Iolitec. (2022). Safety Data Sheet: 1-Butylimidazole. [Link]

-

Fife, T. H., & Natarajan, R. (1986). Steric effects in the hydrolysis reactions of N-acylimidazoles. Effect of aryl substitution in the leaving group. The Journal of Organic Chemistry, 51(16), 3163-3168. [Link]

-

University of Wisconsin-Madison. (n.d.). A Guide to 1H NMR Chemical Shift Values. [Link]

-

University of Wisconsin-Madison. (n.d.). A Guide to 13C NMR Chemical Shift Values. [Link]

-